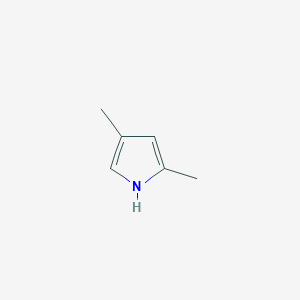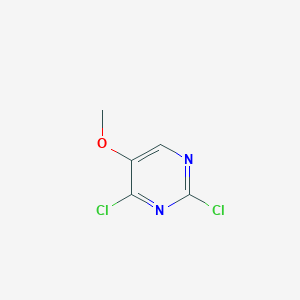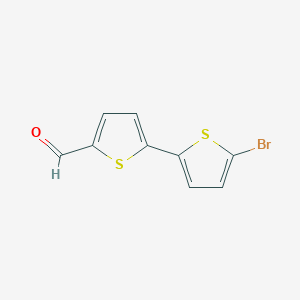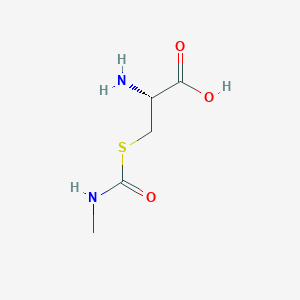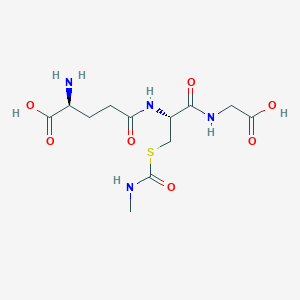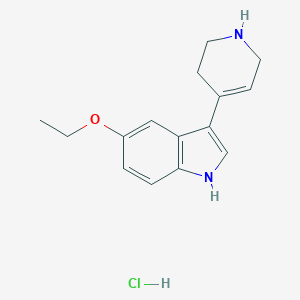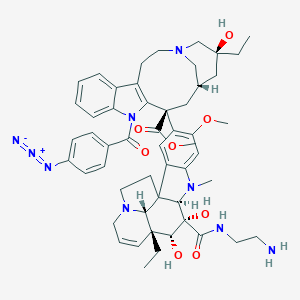
N-(4-Azidobenzoyl)-N'-beta-aminoethylvindesine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Azidobenzoyl)-N'-beta-aminoethylvindesine, commonly known as ABV, is a synthetic compound belonging to the vinca alkaloid family. It is a potent microtubule inhibitor that has been widely used in scientific research for its ability to disrupt cellular processes. ABV has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied.
Wirkmechanismus
ABV exerts its effect on cells by binding to tubulin, a protein that forms microtubules. It disrupts the formation and stability of microtubules, leading to cell cycle arrest and apoptosis. ABV also inhibits the transport of cellular components along microtubules, leading to disruption of intracellular processes.
Biochemische Und Physiologische Effekte
ABV has been shown to have a wide range of biochemical and physiological effects on cells. It inhibits cell growth and induces apoptosis by disrupting microtubule formation and stability. ABV also affects the transport of cellular components along microtubules, leading to disruption of intracellular processes. Additionally, ABV has been shown to inhibit the migration of cells, which may have implications in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
ABV has several advantages as a research tool. It is a potent microtubule inhibitor that can be used to study the role of microtubules in cellular processes. ABV is also relatively stable and has a long shelf life, making it a convenient tool for research. However, ABV has some limitations. It is toxic to cells at high concentrations, which may limit its use in certain experiments. Additionally, ABV is not selective in its effects on microtubules, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on ABV. One area of research is the development of more selective microtubule inhibitors that can be used to study specific cellular processes. Another area of research is the use of ABV in combination with other drugs to enhance its effectiveness in cancer therapy. Additionally, the use of ABV in nanotechnology applications, such as drug delivery systems, is an area of active research.
Synthesemethoden
The synthesis of ABV involves the reaction of N-(4-aminobenzoyl)-N'-beta-aminoethylvindesine with sodium azide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure maximum yield and purity. Several modifications to the synthesis method have been made to improve the efficiency of the process.
Wissenschaftliche Forschungsanwendungen
ABV has been used in various scientific research studies to investigate its effects on cellular processes. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. ABV has also been used to study the role of microtubules in cellular processes such as mitosis, cell migration, and intracellular transport.
Eigenschaften
CAS-Nummer |
103974-27-2 |
|---|---|
Produktname |
N-(4-Azidobenzoyl)-N'-beta-aminoethylvindesine |
Molekularformel |
C52H63N9O8 |
Molekulargewicht |
942.1 g/mol |
IUPAC-Name |
methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-(2-aminoethylcarbamoyl)-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-11-(4-azidobenzoyl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C52H63N9O8/c1-6-48(66)27-31-28-51(47(65)69-5,41-35(17-23-59(29-31)30-48)34-11-8-9-12-38(34)61(41)42(62)32-13-15-33(16-14-32)56-57-54)37-25-36-39(26-40(37)68-4)58(3)44-50(36)19-24-60-22-10-18-49(7-2,43(50)60)45(63)52(44,67)46(64)55-21-20-53/h8-16,18,25-26,31,43-45,63,66-67H,6-7,17,19-24,27-30,53H2,1-5H3,(H,55,64)/t31-,43+,44-,45-,48+,49-,50?,51+,52+/m1/s1 |
InChI-Schlüssel |
JGCLDPQQVPZGTK-NRUYZIJJSA-N |
Isomerische SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3C(=O)C5=CC=C(C=C5)N=[N+]=[N-])(C6=C(C=C7C(=C6)C89CCN1[C@H]8[C@@](C=CC1)([C@H]([C@@]([C@@H]9N7C)(C(=O)NCCN)O)O)CC)OC)C(=O)OC)O |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3C(=O)C5=CC=C(C=C5)N=[N+]=[N-])(C6=C(C=C7C(=C6)C89CCN1C8C(C=CC1)(C(C(C9N7C)(C(=O)NCCN)O)O)CC)OC)C(=O)OC)O |
Kanonische SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3C(=O)C5=CC=C(C=C5)N=[N+]=[N-])(C6=C(C=C7C(=C6)C89CCN1C8C(C=CC1)(C(C(C9N7C)(C(=O)NCCN)O)O)CC)OC)C(=O)OC)O |
Synonyme |
4-NABV N-(4-azidobenzoyl)-N'-(2-aminoethyl)vindesine N-(4-azidobenzoyl)-N'-beta-aminoethylvindesine N-(4-azidobenzoyl)-N'-beta-aminoethylvindesine, 3H-labeled NABV |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



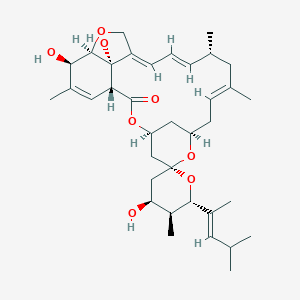
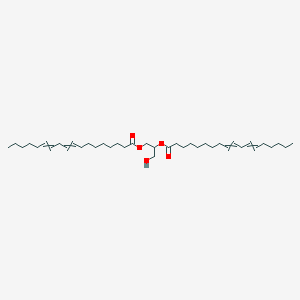

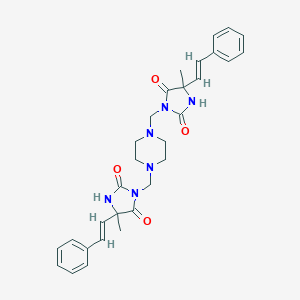

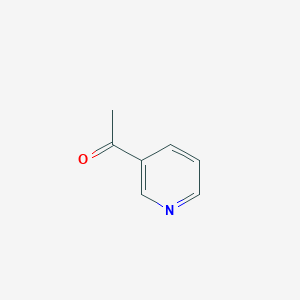
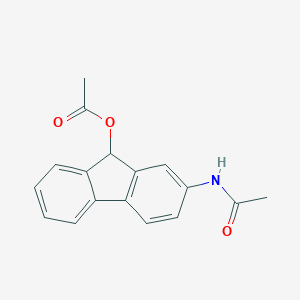
![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)
